molecular formula C11H12F3N3O2 B1393512 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid CAS No. 1211534-85-8

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid

Cat. No.: B1393512
CAS No.: 1211534-85-8
M. Wt: 275.23 g/mol
InChI Key: DAHDZOSOGWOERK-UHFFFAOYSA-N
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Description

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid ( 1211534-85-8) is a chemical compound offered with a high purity of 97% . This molecule features a piperidine-4-carboxylic acid scaffold linked to a 6-(trifluoromethyl)pyridazin-3-yl group, a structure often investigated in modern medicinal chemistry and drug discovery. The presence of the trifluoromethyl group on the pyridazine ring is of particular interest, as this moiety can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity. While specific biological data and research applications for this exact compound are not fully detailed in the available sources, its molecular architecture suggests potential utility as a valuable building block for the synthesis of more complex molecules or as a core structure for probing biological activity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can utilize this compound in various exploratory studies, including but not limited to, the development of pharmaceutical candidates and as a standard in analytical chemistry.

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)8-1-2-9(16-15-8)17-5-3-7(4-6-17)10(18)19/h1-2,7H,3-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHDZOSOGWOERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyridazine Ring

The pyridazine core is typically synthesized via cyclization reactions involving hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds. This approach leverages the nucleophilicity of hydrazine derivatives to form the six-membered diazine ring efficiently.

  • Reaction Scheme: Hydrazine + 1,3-diketone → Pyridazine ring
  • Conditions: Often conducted under reflux in polar solvents such as ethanol or acetic acid to promote cyclization.
  • Notes: The position of substituents on the pyridazine ring can be controlled by the choice of diketone and hydrazine derivatives, enabling regioselective synthesis of 3- or 6-substituted pyridazines.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF3) substituent at the 6-position of the pyridazine ring is introduced using specialized trifluoromethylation reagents:

  • Common Reagents: Trifluoromethyl iodide (CF3I), trifluoromethyl sulfonates, or trifluoromethylation via nucleophilic or radical pathways.
  • Mechanisms:
    • Radical substitution under photochemical or thermal initiation.
    • Nucleophilic substitution using CF3 anion equivalents generated in situ.
  • Industrial Considerations: Use of trifluoromethyl iodide is favored for scalability, though handling requires strict control due to reagent volatility and toxicity.

Construction of the Piperidine Ring Bearing Carboxylic Acid

The piperidine-4-carboxylic acid moiety is introduced through cyclization reactions involving appropriate amines and carbonyl compounds or via functionalization of preformed piperidine rings:

  • Synthetic Routes:
    • Cyclization of amino alcohols or amino acids under dehydrating conditions.
    • Functional group interconversion on piperidine derivatives to introduce carboxylic acid at the 4-position.
  • Typical Conditions: Acidic or basic catalysis, often under reflux or microwave-assisted heating to enhance reaction rates.

Coupling of Pyridazine and Piperidine Moieties

The final assembly involves linking the pyridazine ring substituted with the trifluoromethyl group to the piperidine-4-carboxylic acid. This is commonly achieved by nucleophilic substitution or cross-coupling reactions:

  • Methods:
    • Nucleophilic aromatic substitution if the pyridazine ring bears a suitable leaving group.
    • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form the C-N bond.
  • Catalysts: Palladium acetate with phosphine ligands is commonly employed to facilitate coupling.
  • Reaction Conditions: Elevated temperatures (80–120 °C) in polar aprotic solvents such as acetonitrile or pyridine.

Industrial Production and Optimization

Industrial synthesis focuses on scalability, cost-effectiveness, and environmental impact:

Detailed Reaction Data and Analysis

Step Reagents/Conditions Key Observations Yield/Notes
Pyridazine ring formation Hydrazine + 1,3-diketone, reflux in EtOH Efficient ring closure, regioselective control High yield, typically >80%
Trifluoromethyl group introduction CF3I or trifluoromethyl sulfonates, radical/nucleophilic conditions Requires controlled environment; radical initiation common Moderate to high yield; sensitive to conditions
Piperidine ring formation Amines + carbonyl compounds, acid/base catalysis Cyclization under heating, possible microwave assistance Moderate yield; dependent on substituents
Coupling of pyridazine and piperidine Pd(OAc)2, PPh3, bromine, pyridine, 80 °C Cross-coupling with partial conversion; optimization needed Yields reported ~40–75% depending on conditions
Purification Acid-base extraction, crystallization Removal of triphenylphosphine oxide and byproducts High purity product achievable

Research Findings and Challenges

  • The trifluoromethylation step is critical and often the bottleneck due to reagent instability and handling hazards. Radical trifluoromethylation offers better regioselectivity but requires strict control of reaction parameters.
  • Coupling reactions benefit from palladium catalysis but may suffer from incomplete conversion and side reactions, necessitating optimization of ligand, catalyst loading, and temperature.
  • Industrial methods aim to replace hazardous reagents like ethyl vinyl ether (used in some pyridine-3-carboxylic acid syntheses) due to flammability and mutagenicity concerns, favoring safer alternatives.
  • Stability of intermediates such as trifluoroacetylated enamine derivatives is limited, impacting storage and scale-up feasibility.

Chemical Reactions Analysis

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions to form corresponding salts or esters.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis Techniques

The synthesis of 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid can be achieved through several synthetic routes, often involving the following steps:

  • Formation of the pyridazine ring.
  • Introduction of the trifluoromethyl group.
  • Attachment to the piperidine moiety.

Specific protocols may vary based on desired yields and purity levels, often requiring optimization through trial and error in laboratory settings.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, research has shown that these compounds can inhibit tumor cell proliferation in vitro and in vivo, suggesting their potential use as anticancer agents.

Neuropharmacology

The compound's structural similarity to known neuroactive substances positions it as a candidate for neuropharmacological applications. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .

In Vivo Studies

Animal model studies further support its potential as an antitumor agent, showing reduced tumor growth rates when administered at specific dosages. These findings pave the way for future clinical trials aimed at evaluating its safety and efficacy in humans .

Mechanism of Action

The mechanism of action of 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridazine ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Based Analogs with Varied Substituents

Aromatic Substitutions on the Pyridazine Ring
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS No. Key Differences
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid 2-Methoxyphenyl C₁₇H₁₉N₃O₃ 313.35 1286697-25-3 Methoxy group increases electron density; reduced lipophilicity compared to -CF₃ .
1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acid 3-Fluorophenyl C₁₆H₁₅FN₃O₂ 313.31 1119450-52-0 Fluorine enhances metabolic stability; meta-substitution alters steric interactions .
1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid p-Tolyl C₁₇H₁₉N₃O₂ 297.36 1017378-18-5 Methyl group increases hydrophobicity; may improve membrane permeability .

Key Observations :

  • Trifluoromethyl vs.
  • Lipophilicity : The p-tolyl analog (LogP ~2.5 estimated) is more lipophilic than the -CF₃ derivative (LogP ~1.8), which could influence pharmacokinetics .

Heterocyclic Ring Variants

Pyridine and Pyrimidine Derivatives
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS No. Key Differences
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid Pyridine C₁₂H₁₃F₃N₂O₂ 274.23 406476-31-1 Pyridine (one nitrogen) vs. pyridazine (two adjacent nitrogens); altered hydrogen-bonding potential .
1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid Pyrimidine C₁₆H₁₈F₃N₅O₂ 369.35 1006334-19-5 Pyrimidine’s two non-adjacent nitrogens may alter binding specificity in enzyme inhibition .

Key Observations :

  • Pyridazine vs. Pyridine : The pyridazine core in the target compound offers two adjacent nitrogen atoms, enabling stronger π-π stacking and hydrogen-bonding interactions compared to pyridine-based analogs .
  • Pyrimidine Derivatives : Pyrimidine analogs (e.g., C₁₆H₁₈F₃N₅O₂) exhibit higher molecular weights and additional nitrogen atoms, which may broaden target selectivity .

Piperidine Substituent Modifications

Compound Name Piperidine Modification Molecular Formula Molecular Weight (g/mol) CAS No. Key Differences
1-[[3-(Trifluoromethyl)phenyl]sulfonyl]piperidine-4-carboxylic acid Sulfonyl linker C₁₃H₁₄F₃NO₄S 337.31 630049-57-9 Sulfonyl group increases acidity (pKa ~3.5) and may enhance solubility .
1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide Carboxamide replacement C₁₁H₁₄ClN₅O 279.72 N/A Carboxamide reduces ionizability, potentially improving blood-brain barrier penetration .

Key Observations :

  • Carboxylic Acid vs. Carboxamide : The carboxylic acid group in the target compound (pKa ~4.5) enhances water solubility but may limit CNS activity compared to carboxamide derivatives .

Biological Activity

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridazine moiety and a trifluoromethyl group. Its molecular formula is C11H12F3N3O2C_{11}H_{12}F_3N_3O_2, with a molecular weight of 275.24 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which can influence its biological activity.

PropertyValue
Molecular FormulaC11H12F3N3O2C_{11}H_{12}F_3N_3O_2
Molecular Weight275.24 g/mol
CAS Number1211534-85-8
IUPAC NameThis compound

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may modulate signaling pathways associated with cell proliferation and apoptosis, making it a candidate for cancer therapy.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, research on similar trifluoromethyl-containing compounds has demonstrated their ability to induce cell death through mechanisms such as methuosis, which is characterized by macropinosome trafficking disruption and subsequent cellular vacuolization .

In vitro studies have reported that certain analogs can effectively inhibit tumor cell growth at low micromolar concentrations. For example, compounds with structural similarities have shown IC50 values as low as 0.1 μM against glioblastoma cells .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various analogs of this compound on different cancer cell lines. The results indicated that modifications at specific positions on the piperidine ring significantly impacted cytotoxicity, highlighting the importance of structural optimization for enhancing biological activity .
  • Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce cell death. It was found that they could disrupt microtubule dynamics, leading to increased cytotoxicity in cancer cells . This suggests potential applications in developing novel chemotherapeutic agents targeting microtubule stabilization.

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies indicate that while some derivatives exhibit potent anticancer effects, they also possess irritant properties and require careful handling in laboratory settings .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid?

Methodological Answer:
Key steps include:

  • Catalyst Selection : Use palladium or copper catalysts for cross-coupling reactions to assemble the pyridazine and piperidine moieties. For reductive amination steps, NaBH3_3CN in methanol/acetic acid mixtures improves efficiency (39% yield reported in similar syntheses) .
  • Solvent Optimization : Polar aprotic solvents like DMF or toluene enhance reaction homogeneity, while methanol aids in intermediate purification .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization, ensures ≥95% purity. HPLC with C18 columns and UV detection (λ = 254 nm) validates purity .

Basic: How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis : 1^1H NMR (DMSO-d6d_6) identifies proton environments (e.g., trifluoromethyl protons at δ = 8.45–7.51 ppm). 19^{19}F NMR confirms trifluoromethyl group integrity .
  • Thermal Analysis : Melting point determination (reported range: 162–164°C) validates crystallinity .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ expected at m/z 306.1 for C12_{12}H12_{12}F3_3N3_3O2_2) .

Advanced: What experimental designs are suitable for probing the structure-activity relationship (SAR) of this compound in inflammatory or oncogenic pathways?

Methodological Answer:

  • Targeted Modifications : Synthesize analogs with variations in the pyridazine ring (e.g., substituent replacements) or piperidine carboxylate group. Compare binding affinities to receptors like S1P1 or RORγt using radioligand assays .
  • In Vitro/In Vivo Models :
    • Anti-inflammatory : Test inverse agonist activity in TH17 cell assays (IL-17/IL-23 modulation) and murine collagen-induced arthritis models .
    • Anti-proliferative : Evaluate autophagy induction in prostate cancer cells (PC-3 line) via LC3-II Western blotting and mTOR/p70S6K inhibition assays .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anti-proliferative effects)?

Methodological Answer:

  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes across cell types. For example, mTOR pathway inhibition may explain anti-proliferative effects, while RORγt antagonism drives anti-inflammatory activity .
  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} values in parallel assays to clarify context-dependent effects.
  • Off-Target Screening : Utilize kinase profiling panels (e.g., Eurofins KinaseScan) to rule out non-specific interactions .

Basic: What analytical techniques are critical for assessing stability and degradation products?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-PDA-MS .
  • Stability-Indicating Methods : Develop a reverse-phase HPLC method (e.g., 0.1% TFA in water/acetonitrile gradient) to separate degradation products. Quantify using area normalization .

Advanced: What strategies are recommended for in vivo pharmacokinetic (PK) and toxicity profiling?

Methodological Answer:

  • PK Studies : Administer the compound intravenously/orally to rodents. Collect plasma samples at 0–24h and quantify via LC-MS/MS. Calculate bioavailability (F%) and half-life (t1/2_{1/2}) .
  • Toxicology : Conduct acute toxicity (OECD 423) and 28-day repeat-dose studies. Monitor organ histopathology (liver/kidney) and hematological parameters .

Advanced: How can computational methods enhance the design of derivatives with improved potency?

Methodological Answer:

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., S1P1 or RORγt). Prioritize derivatives with enhanced hydrogen bonding to key residues .
  • QSAR Modeling : Train models on IC50_{50} data from analogs to predict substituent effects on activity. Validate with leave-one-out cross-validation .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate. Collect solid waste in labeled containers for incineration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid

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